molecular formula C9H16O4 B2451944 Dimethyl 2-ethylpentanedioate CAS No. 53481-05-3

Dimethyl 2-ethylpentanedioate

Cat. No. B2451944
CAS RN: 53481-05-3
M. Wt: 188.223
InChI Key: UTUQNPLMHJIJDM-UHFFFAOYSA-N
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Description

Dimethyl 2-ethylpentanedioate, also known as Dimethyl (2R)-2-methylpentanedioate, is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is a liquid substance .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-ethylpentanedioate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Physical And Chemical Properties Analysis

Dimethyl 2-ethylpentanedioate has a molecular weight of 174.19 g/mol . It has a density of 1.112 g/cm^3 at a temperature of 20 °C . The boiling point is 104 °C at a pressure of 14 Torr .

Scientific Research Applications

Polymerization and Monomer Synthesis

Dimethyl 2-ethylpentanedioate has been explored in the context of polymerization. A study by Flanagan et al. (2015) highlights its role in the dimerization of crotonates, creating difunctional monomers for step-growth polymerizations. This process involves both organocatalytic and rapid dimerization, allowing for the synthesis of unsaturated diesters and other monomers, such as diacids and saturated diesters, which are essential in polymer chemistry (Flanagan et al., 2015).

Synthesis of Bioactive Compounds

The compound has been used as a starting material for synthesizing bioactive compounds. El-Mariah and Nassar (2008) utilized Dimethyl 4-(methoxymethylene)-2-pentenedioate, a related compound, to synthesize novel 2-pyridones with sulfonamide moieties. These compounds were anticipated to have bactericidal and fungicidal activities, demonstrating the potential of dimethyl 2-ethylpentanedioate derivatives in pharmaceutical research (El-Mariah & Nassar, 2008).

Discovery of Chemotherapeutic Agents

In the field of medicinal chemistry, compounds related to dimethyl 2-ethylpentanedioate have been explored for their potential as chemotherapeutic agents. Lee (2010) discusses the discovery and development of natural product-derived chemotherapeutic agents, including dimethyl succinyl betulinic acid, a compound structurally related to dimethyl 2-ethylpentanedioate. This research underscores the importance of such compounds in the development of new treatments for diseases like cancer and AIDS (Lee, 2010).

Synthesis of Pyrimidine Derivatives

Berzosa et al. (2011) describe the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which are used to create pyrimidine derivatives with biological activities. These derivatives have potential applications in the pharmaceutical industry, particularly in the development of new drugs (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Wine Aroma and Flavor Analysis

In the food industry, particularly in wine analysis, dimethyl 2-ethylpentanedioate-related compounds have been identified as key odorants. Guth (1997) conducted a study on the odor-active compounds in wine, identifying compounds like dimethyl trisulfide, which contribute significantly to the aroma and flavor of different wine varieties (Guth, 1997).

Aerosol Chemistry

In environmental science, research by Jaoui et al. (2005) involved analyzing atmospheric particulate matter to identify polar organic compounds, including those related to dimethyl 2-ethylpentanedioate. This research contributes to understanding the composition and impact of secondary organic aerosols in the environment (Jaoui et al., 2005).

properties

IUPAC Name

dimethyl 2-ethylpentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQNPLMHJIJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-ethylpentanedioate

Citations

For This Compound
2
Citations
B Warton, R Alexander, RI Kagi - Organic Geochemistry, 1999 - Elsevier
The monoaromatic, diaromatic and triaromatic fractions of a biodegraded crude oil were oxidised using ruthenium tetroxide to cleave the alkyl substituents attached to aromatic rings. …
Number of citations: 39 www.sciencedirect.com
Y Shao - 1997 - search.proquest.com
Anionic oligomerization of methyl methacrylate (MMA) initiated by metal ester enolates was an uncontrollable process and formation of high oligomers and/or polymers was unavoidable…
Number of citations: 0 search.proquest.com

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